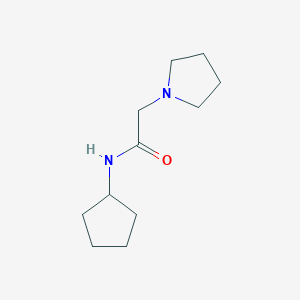
N-cyclopentyl-2-pyrrolidin-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-pyrrolidin-1-ylacetamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry due to its potential application in preventing tooth decay. CPP-ACP is a peptide derived from milk casein, and its ability to remineralize enamel has been extensively studied.
Mécanisme D'action
N-cyclopentyl-2-pyrrolidin-1-ylacetamide works by binding to calcium and phosphate ions in the saliva and forming complexes that are readily available for remineralization of the tooth enamel. Additionally, this compound has been shown to inhibit the formation of biofilms by oral bacteria, which further contributes to its anti-caries activity.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated by the body. Studies have shown that this compound does not affect the pH of the oral cavity or alter the composition of the oral microbiome. Additionally, this compound has been shown to have a positive effect on the mechanical properties of the tooth enamel, making it more resistant to acid erosion.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of studying N-cyclopentyl-2-pyrrolidin-1-ylacetamide in the laboratory is its ability to provide a controlled environment for testing its efficacy. Additionally, this compound can be easily synthesized in the laboratory, making it readily available for testing. However, one limitation of studying this compound in the laboratory is the inability to fully replicate the complex oral environment, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for the study of N-cyclopentyl-2-pyrrolidin-1-ylacetamide. One area of research is the development of novel formulations of this compound that can enhance its efficacy in preventing tooth decay. Additionally, there is a need for further studies to understand the long-term effects of this compound on the oral microbiome and the potential for the development of bacterial resistance. Furthermore, studies are needed to evaluate the potential application of this compound in other areas of dentistry, such as orthodontics and periodontics.
Méthodes De Synthèse
N-cyclopentyl-2-pyrrolidin-1-ylacetamide can be synthesized through the reaction of pyrrolidine with cyclopentylamine, followed by acetylation with acetic anhydride. The resulting compound is purified through recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-cyclopentyl-2-pyrrolidin-1-ylacetamide has been extensively studied for its potential application in preventing tooth decay. It has been shown to effectively remineralize enamel and prevent the formation of dental caries. Additionally, this compound has been shown to inhibit the growth of various oral bacteria, including Streptococcus mutans, which is a major contributor to the development of dental caries.
Propriétés
IUPAC Name |
N-cyclopentyl-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(9-13-7-3-4-8-13)12-10-5-1-2-6-10/h10H,1-9H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGRRRHBXFQJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

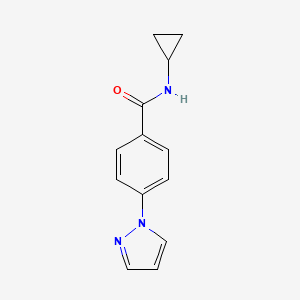
![4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide](/img/structure/B7517941.png)
![3-Cyclopropyl-5-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7517947.png)
![[4-(Benzimidazol-1-yl)phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperazin-1-yl]methanone](/img/structure/B7517972.png)
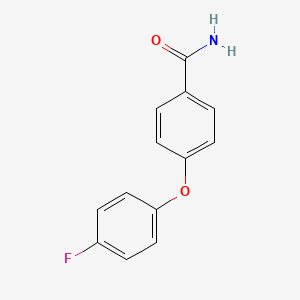
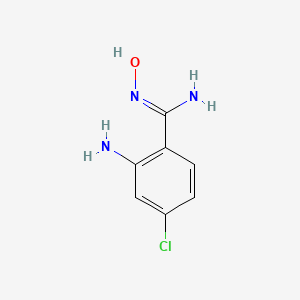
![N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7517993.png)
![8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7517999.png)
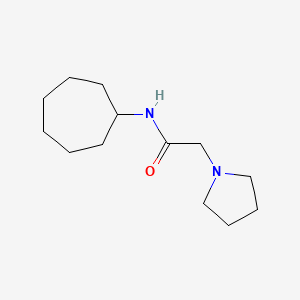

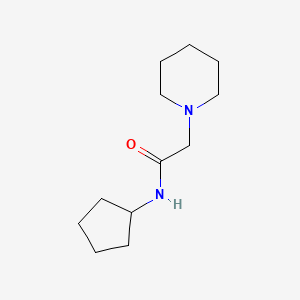
![2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518028.png)

![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)